Methyl 5-chloro-5H-indeno[1,2-B]pyridine-5-carboxylate
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Overview
Description
5-Chloro-5H-indeno[1,2-b]pyridine-5-carboxylic acid methyl ester is a heterocyclic compound that belongs to the class of indeno-pyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a fused indeno-pyridine ring system with a chlorine atom at the 5-position and a methyl ester functional group at the carboxylic acid position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-5H-indeno[1,2-b]pyridine-5-carboxylic acid methyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indeno-Pyridine Core: The indeno-pyridine core can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-aminopyridine and an indanone derivative. This step often requires the use of a strong acid catalyst, such as sulfuric acid, under reflux conditions.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester. This can be accomplished using methanol and a strong acid catalyst, such as hydrochloric acid (HCl), under reflux conditions.
Industrial Production Methods
Industrial production of 5-Chloro-5H-indeno[1,2-b]pyridine-5-carboxylic acid methyl ester may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often utilizing continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-5H-indeno[1,2-b]pyridine-5-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the ester group to an alcohol.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products Formed
Oxidation: Oxidized derivatives with additional functional groups
Reduction: Alcohol derivatives
Substitution: Substituted derivatives with various functional groups
Scientific Research Applications
5-Chloro-5H-indeno[1,2-b]pyridine-5-carboxylic acid methyl ester has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Biological Studies: It is used in biological assays to investigate its effects on various cellular pathways and its potential as a therapeutic agent.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Chloro-5H-indeno[1,2-b]pyridine-5-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: It can inhibit key enzymes involved in inflammatory or cancer-related pathways, thereby reducing the progression of these conditions.
Modulation of Receptors: The compound may bind to specific receptors on the cell surface, modulating their activity and influencing cellular responses.
Interference with DNA/RNA: It can interact with nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
5-Chloro-5H-indeno[1,2-b]pyridine-5-carboxylic acid methyl ester can be compared with other similar compounds, such as:
Indole Derivatives: These compounds share a similar heterocyclic structure and exhibit diverse biological activities.
Pyridine Derivatives: Compounds with a pyridine ring system also show significant pharmacological potential.
Indeno-Pyridine Derivatives: Other derivatives of indeno-pyridine may have different substituents, leading to variations in their biological activities and applications.
List of Similar Compounds
- Indole-3-carboxylic acid methyl ester
- 2-Chloro-5H-indeno[1,2-b]pyridine
- 5-Bromo-5H-indeno[1,2-b]pyridine-5-carboxylic acid methyl ester
Properties
CAS No. |
97677-74-2 |
---|---|
Molecular Formula |
C14H10ClNO2 |
Molecular Weight |
259.69 g/mol |
IUPAC Name |
methyl 5-chloroindeno[1,2-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C14H10ClNO2/c1-18-13(17)14(15)10-6-3-2-5-9(10)12-11(14)7-4-8-16-12/h2-8H,1H3 |
InChI Key |
ITHQVFBACQZCFA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(C2=C(C3=CC=CC=C31)N=CC=C2)Cl |
Origin of Product |
United States |
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